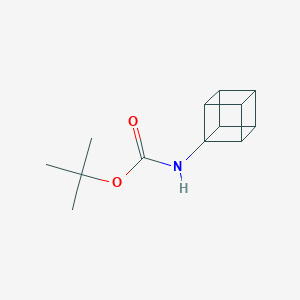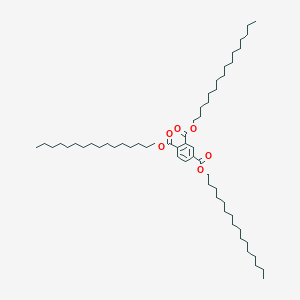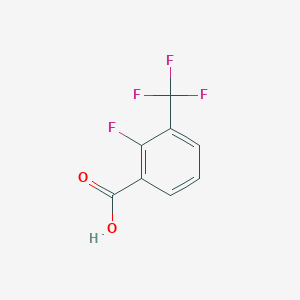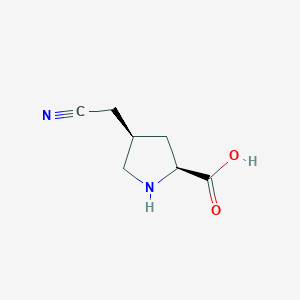
L-Proline, 4-(cyanomethyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 4-(cyanomethyl)-, cis- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Cis-4-cyanomethyl-L-proline, and its chemical formula is C7H10N2O2.
Wissenschaftliche Forschungsanwendungen
L-Proline, 4-(cyanomethyl)-, cis- has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been studied as a potential inhibitor of enzymes involved in cancer cell proliferation and as a ligand for metal ions. It has also been used as a building block for the synthesis of peptides and other complex molecules.
Wirkmechanismus
The mechanism of action of L-Proline, 4-(cyanomethyl)-, cis- is not fully understood. However, it is believed to act by binding to specific enzymes or metal ions, thereby inhibiting their activity. It may also interact with other molecules in the cell, leading to changes in cellular processes.
Biochemical and Physiological Effects:
L-Proline, 4-(cyanomethyl)-, cis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. It has also been shown to bind to metal ions, such as copper and zinc, and to act as a ligand for these ions. Additionally, it has been used as a building block for the synthesis of peptides and other complex molecules.
Vorteile Und Einschränkungen Für Laborexperimente
L-Proline, 4-(cyanomethyl)-, cis- has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has limitations as well. It is relatively expensive compared to other building blocks, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
For the study of L-Proline, 4-(cyanomethyl)-, cis- include the development of new inhibitors of enzymes involved in cancer cell proliferation, the use of L-Proline, 4-(cyanomethyl)-, cis- as a ligand for metal ions, and the synthesis of new peptides and other complex molecules.
Synthesemethoden
L-Proline, 4-(cyanomethyl)-, cis- can be synthesized by the reaction of L-proline with acrylonitrile in the presence of a catalyst. This reaction leads to the formation of a mixture of cis and trans isomers, which can be separated by column chromatography. The cis isomer is the desired product, and it can be obtained in high yield and purity.
Eigenschaften
CAS-Nummer |
119595-96-9 |
|---|---|
Produktname |
L-Proline, 4-(cyanomethyl)-, cis- |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
YFPQAWJWVOEVHN-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC#N |
SMILES |
C1C(CNC1C(=O)O)CC#N |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC#N |
Synonyme |
L-Proline, 4-(cyanomethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



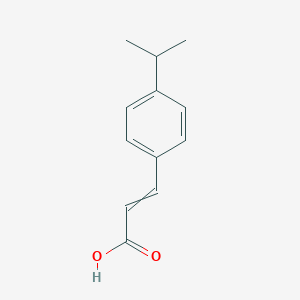
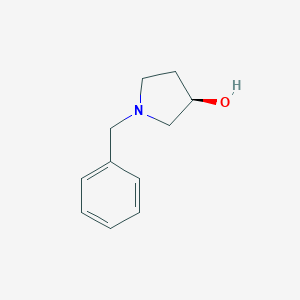
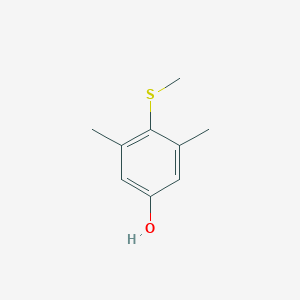
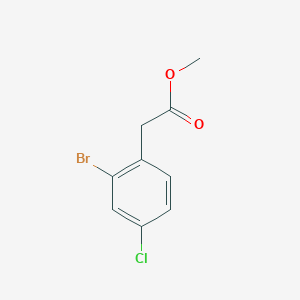
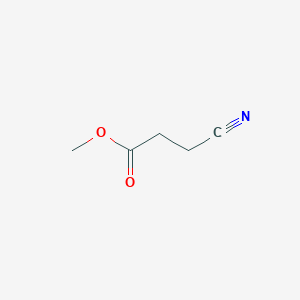
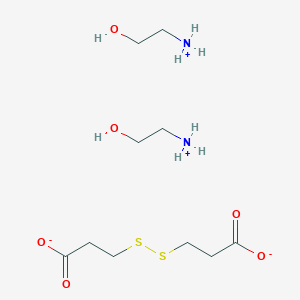
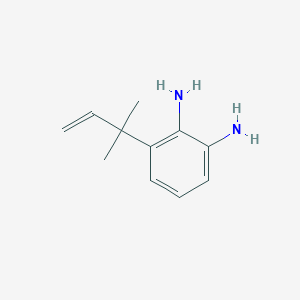
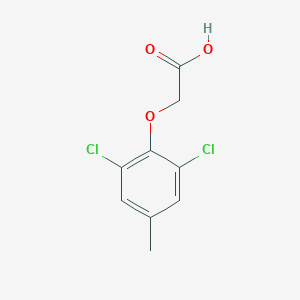
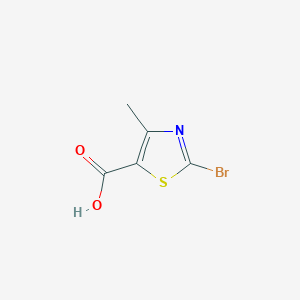
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
